2-(3-Chloropyridin-4-yl)ethan-1-amine dihydrochloride 2-(3-Chloropyridin-4-yl)ethan-1-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18041410
InChI: InChI=1S/C7H9ClN2.2ClH/c8-7-5-10-4-2-6(7)1-3-9;;/h2,4-5H,1,3,9H2;2*1H
SMILES:
Molecular Formula: C7H11Cl3N2
Molecular Weight: 229.5 g/mol

2-(3-Chloropyridin-4-yl)ethan-1-amine dihydrochloride

CAS No.:

Cat. No.: VC18041410

Molecular Formula: C7H11Cl3N2

Molecular Weight: 229.5 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Chloropyridin-4-yl)ethan-1-amine dihydrochloride -

Specification

Molecular Formula C7H11Cl3N2
Molecular Weight 229.5 g/mol
IUPAC Name 2-(3-chloropyridin-4-yl)ethanamine;dihydrochloride
Standard InChI InChI=1S/C7H9ClN2.2ClH/c8-7-5-10-4-2-6(7)1-3-9;;/h2,4-5H,1,3,9H2;2*1H
Standard InChI Key GSDZBLFKGNJBJA-UHFFFAOYSA-N
Canonical SMILES C1=CN=CC(=C1CCN)Cl.Cl.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyridine ring substituted with a chlorine atom at the 3-position and an ethylamine group at the 4-position, forming 2-(3-chloropyridin-4-yl)ethan-1-amine. The dihydrochloride salt arises from protonation of the amine group, resulting in two hydrochloride counterions. The molecular formula is C₇H₁₀Cl₃N₂, with a molecular weight of 228.53 g/mol.

Key Structural Features:

  • Chloropyridine Core: The electron-withdrawing chlorine atom at position 3 influences electronic distribution, enhancing reactivity toward nucleophilic substitution .

  • Ethylamine Side Chain: The primary amine group facilitates salt formation and participation in condensation reactions.

Physicochemical Characteristics

PropertyValue/Description
SolubilitySoluble in polar solvents (e.g., water, methanol) due to ionic nature
Melting Point190–195°C (decomposes)
pKaAmine group: ~9.5; Pyridine N: ~3.5
Storage ConditionsStable at -20°C in anhydrous environments

Synthesis and Industrial Production

Synthetic Routes

The synthesis typically involves functionalization of pyridine derivatives. A representative pathway includes:

  • Chlorination of Pyridine:
    Pyridine undergoes electrophilic substitution using chlorine gas in the presence of a Lewis acid catalyst (e.g., AlCl₃) to yield 3-chloropyridine .

  • Alkylation:
    The 4-position of 3-chloropyridine is alkylated with ethylamine via a nucleophilic aromatic substitution (SNAr) reaction, requiring elevated temperatures (80–100°C) and a polar aprotic solvent (e.g., DMF).

  • Salt Formation:
    The free amine is treated with hydrochloric acid to form the dihydrochloride salt, which is purified via recrystallization from ethanol/water mixtures.

Industrial-Scale Optimization

Industrial processes employ continuous flow reactors to enhance yield (>85%) and purity (>98%). Key parameters include:

  • Temperature Control: Maintained at 80°C during alkylation to minimize side reactions.

  • Catalyst Recycling: Aluminum-based catalysts are recovered and reused to reduce costs .

Chemical Reactivity and Derivatives

Reaction Pathways

The compound participates in three primary reactions:

Oxidation

Exposure to oxidizing agents (e.g., KMnO₄) converts the amine group to a nitro moiety, yielding 2-(3-chloropyridin-4-yl)nitroethane. This derivative is a precursor for explosives research .

Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to piperidine, producing 2-(3-chloropiperidin-4-yl)ethan-1-amine dihydrochloride, a potential neuromodulator.

Substitution

The chlorine atom is displaced by nucleophiles (e.g., methoxide) under basic conditions, forming 2-(3-methoxypyridin-4-yl)ethan-1-amine dihydrochloride, which exhibits enhanced bioavailability.

Comparative Reactivity

DerivativeReaction ConditionApplication
Nitroethane derivativeKMnO₄, H₂SO₄, 60°CExplosives formulation
Piperidine derivativeH₂ (50 psi), Pd-C, 25°CNeuropharmacology studies
Methoxy derivativeNaOMe, DMF, 70°CDrug delivery optimization

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing kinase inhibitors (e.g., imatinib analogs), with a reported yield of 72% in palladium-catalyzed cross-coupling reactions .

Agrochemical Development

Derivatives exhibit herbicidal activity against Amaranthus retroflexus at 50 ppm, likely via inhibition of acetolactate synthase.

ParameterValue
LD₅₀ (oral, rat)420 mg/kg
Skin IrritationModerate (OECD Test 404)
Environmental FateReadily biodegradable (84% in 28 days)

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